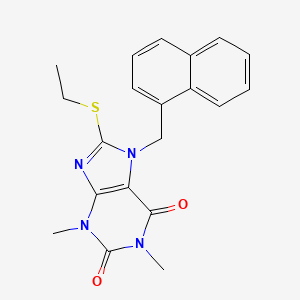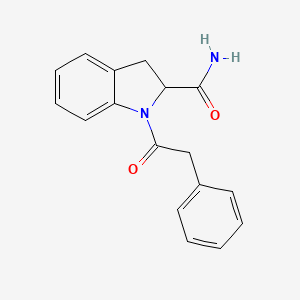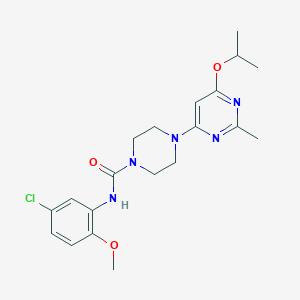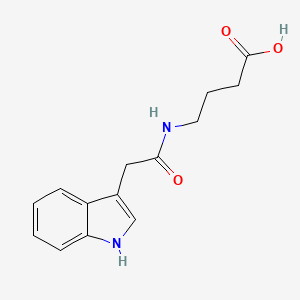![molecular formula C19H11ClN4O3S B2808262 5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896679-55-3](/img/structure/B2808262.png)
5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process is efficient, yielding moderate to good results . The synthesized compounds are then characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for further analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridyl attached to a thiazolo[5,4-b]pyridine core . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
These compounds exhibit potent PI3K inhibitory activity, as demonstrated by their low IC50 values . The IC50 of a representative compound could reach as low as 3.6 nm .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Synthetic Processes and Derivatives : The synthesis of complex benzamide derivatives, including those with pyridinyl and thiazolyl groups, often involves multi-step reactions that include chlorination, aminolysis, and reduction steps. These processes are crucial for creating compounds with potential biological activities. For instance, Gong Ping (2007) described a synthetic process for a related benzamide derivative, highlighting the practicality of such syntheses due to mild conditions and good yields Gong Ping, 2007.
Directing Groups in Chemical Synthesis : The use of pyridinyl anilines as directing groups for C-H amination, as investigated by Hong-Yi Zhao et al. (2017), demonstrates advanced strategies in organic synthesis. These methods enable the effective functionalization of benzamide derivatives, showcasing the versatility of pyridine-based directing groups in facilitating chemical transformations Hong-Yi Zhao et al., 2017.
Reactivity and Ring-Opening Reactions : The research on thiophene ring-opening reactions by Mohammed M. Abadleh et al. (2021) provides insights into the synthesis of novel heterocyclic compounds. Such studies are relevant for understanding the chemical behavior and potential applications of thiazolo[5,4-b]pyridin derivatives in creating new molecules with unique properties Mohammed M. Abadleh et al., 2021.
Antimicrobial and Antinociceptive Properties : Research on thiazole and thiazolopyrimidine derivatives, such as the work by A. Chawla (2016) and T. Selvam et al. (2012), explores the antimicrobial and antinociceptive activities of these compounds. This research underscores the potential of such derivatives in medicinal chemistry, particularly in the development of new therapeutic agents A. Chawla, 2016; T. Selvam et al., 2012.
Mechanistic Insights and Novel Syntheses : The exploration of novel synthetic routes and mechanistic insights, as seen in the work of Walid Fathalla et al. (2012), contributes to the broader understanding of how such complex molecules can be synthesized and manipulated for potential applications in drug discovery and material science Walid Fathalla et al., 2012.
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O3S/c20-12-6-7-16(24(26)27)14(10-12)17(25)22-13-4-1-3-11(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKJSDJUFKNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)


![ethyl 4-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2808193.png)
![N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2808195.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2808198.png)
![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)

